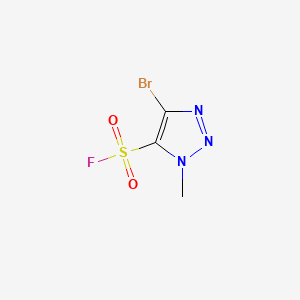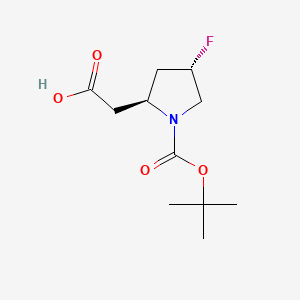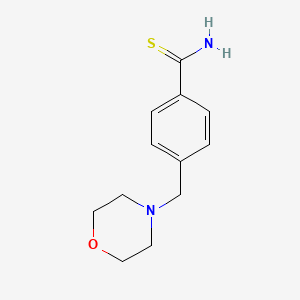
3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride is a fluorinated benzene derivative with the molecular formula C6H4F2O3S and a molecular weight of 194.16.
Preparation Methods
The synthesis of 3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride typically involves the introduction of a fluorosulfonyl group onto a benzene ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is considered concise and efficient for producing sulfonyl fluorides . The reaction conditions often involve the use of sulfuryl fluoride gas (SO2F2) or other solid reagents such as FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .
Chemical Reactions Analysis
3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group on the benzene ring can undergo oxidation to form quinones or reduction to form corresponding alcohols.
Electrophilic Aromatic Substitution: The fluorine and hydroxyl groups on the benzene ring can influence the reactivity of the compound in electrophilic aromatic substitution reactions.
Common reagents used in these reactions include sulfuryl fluoride, fluorinating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Chemical Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Drug Discovery: Its unique properties make it a valuable intermediate in the synthesis of potential pharmaceutical compounds.
Materials Science: The compound is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride involves its interaction with molecular targets through its functional groups. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, and other biological molecules, affecting their function and activity.
Comparison with Similar Compounds
3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride can be compared with other similar compounds, such as:
- 3-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride
- 3-Fluoro-5-methoxybenzene-1-sulfonyl fluoride
- 3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride
These compounds share similar structural features but differ in the substituents on the benzene ring. The presence of different functional groups can influence their reactivity, stability, and applications. This compound is unique due to its specific combination of fluorine, hydroxyl, and sulfonyl fluoride groups, which confer distinct chemical and physical properties .
Properties
Molecular Formula |
C6H4F2O3S |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
3-fluoro-5-hydroxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H4F2O3S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3,9H |
InChI Key |
DGSYGVHIRGHKET-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)S(=O)(=O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(1S)-1-azidoethyl]-4-methylbenzene](/img/structure/B13627696.png)
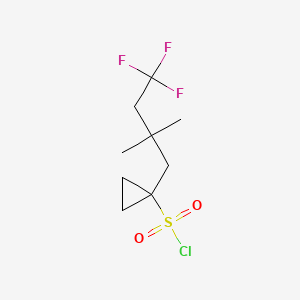
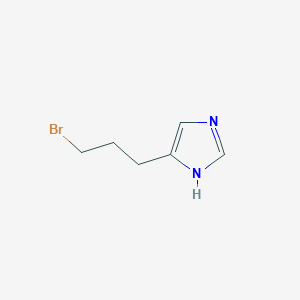
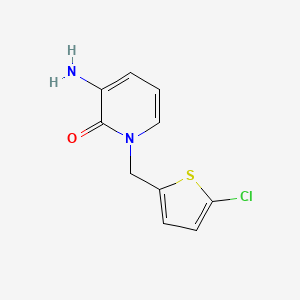


![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanoic acid](/img/structure/B13627738.png)
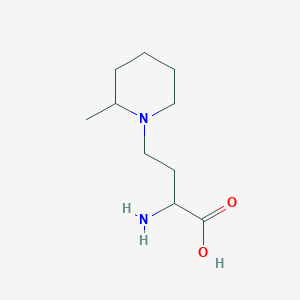
![3-Methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13627746.png)
